molecular formula C19H22N2O3 B6480227 {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 853752-93-9

{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No. B6480227
CAS RN: 853752-93-9
M. Wt: 326.4 g/mol
InChI Key: DFYOGXWPMVNGLY-UHFFFAOYSA-N
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Description

{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol, also known as 4-methoxy-N-(4-methoxybutyl)-benzamide, is a chemical compound belonging to the class of benzamides. Benzamides are a group of compounds that are widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of various other compounds and is of great interest to researchers due to its wide range of applications.

Scientific Research Applications

{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol has been studied extensively for its potential applications in various scientific research fields. This compound has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been studied for its potential applications in the fields of biochemistry and pharmacology. In particular, this compound has been used in the synthesis of various drugs, such as anti-inflammatory drugs, antiviral drugs, and antifungal drugs. Additionally, it has been studied for its potential applications in the field of cancer research, as it has been shown to have an inhibitory effect on the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the production of prostaglandins, this compound can reduce inflammation and pain. Additionally, this compound has also been found to inhibit the growth of certain cancer cells, suggesting that it may have potential applications in the field of cancer research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have anti-inflammatory, antiviral, and antifungal effects. Additionally, it has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential applications in the field of cancer research. Additionally, this compound has also been found to have an inhibitory effect on the production of prostaglandins, which are involved in the regulation of inflammation and pain.

Advantages and Limitations for Lab Experiments

The use of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol in laboratory experiments is advantageous due to its wide range of applications. This compound is relatively easy to synthesize and has been found to have a wide range of beneficial effects. Additionally, it has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential applications in the field of cancer research. However, the use of this compound in laboratory experiments is limited by its toxicity, as it has been found to be toxic to certain cells and organisms.

Future Directions

The potential applications of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol are vast and varied. Future research should focus on exploring the potential applications of this compound in the fields of biochemistry and pharmacology. Additionally, further research should focus on exploring the potential applications of this compound in the field of cancer research, as it has been found to have an inhibitory effect on the growth of certain cancer cells. Additionally, further research should focus on exploring the potential side effects and toxicity of this compound, as well as its potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Methods

The synthesis of {1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is achieved through a multi-step reaction process. The first step involves the reaction of 4-methoxybenzoyl chloride with 4-methoxybutyl amine in the presence of a base such as sodium hydroxide. This reaction produces this compound(4-methoxybutyl)-benzamide, which is then reacted with an excess of sodium hydroxide in the presence of an acid such as acetic acid. This reaction produces the desired product, this compound.

properties

IUPAC Name

[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-15-8-10-16(11-9-15)24-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYOGXWPMVNGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198656
Record name 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

853752-93-9
Record name 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853752-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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